![molecular formula C28H23N5O8 B2469334 N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide CAS No. 894931-31-8](/img/no-structure.png)
N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a useful research compound. Its molecular formula is C28H23N5O8 and its molecular weight is 557.519. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, with a similar structural motif to the compound , demonstrated significant in vitro antitumor activity. These compounds showed broad-spectrum antitumor activity and were found to be 1.5–3.0-fold more potent compared to the positive control 5-FU. Molecular docking studies were performed to understand their mechanism of action, particularly their inhibition of B-RAF kinase in melanoma cell lines, similar to PLX4032 (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Antiprotozoal Activities
Compounds derived from quinoxaline-oxadiazole hybrids have shown promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as antimicrobial and antiprotozoal agents. The lead compound in this series exhibited significant efficacy in a short-term in vivo model in T. cruzi, highlighting the therapeutic potential of these hybrids (N. Patel et al., 2017).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis and reactions of quinazolinone derivatives, revealing their versatility in chemical synthesis. For instance, the preparation of 12,13-dihydro-11bH-quino[1,2-c]quinazolines involved reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide, showcasing the compound's chemical flexibility and potential for further functionalization (S. Phillips & R. Castle, 1980).
Anticonvulsant Activity
Research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives, closely related to the compound , aimed to explore their anticonvulsant activities. These studies involved synthesis, molecular docking, and in vivo evaluations, although the results indicated that these substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures (Wassim El Kayal et al., 2022).
Analgesic and Anti-inflammatory Activities
Another area of research has been the synthesis and evaluation of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for their analgesic and anti-inflammatory activities. These compounds were synthesized through a multi-step procedure and tested in mice and rats, revealing potent analgesic and anti-inflammatory activities in some derivatives, demonstrating the therapeutic potential of quinazolinone-based compounds (D. Dewangan et al., 2016).
Eigenschaften
CAS-Nummer |
894931-31-8 |
|---|---|
Produktname |
N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide |
Molekularformel |
C28H23N5O8 |
Molekulargewicht |
557.519 |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C28H23N5O8/c1-37-17-8-9-19(21(10-17)38-2)29-24(34)13-32-20-12-23-22(39-15-40-23)11-18(20)27(35)33(28(32)36)14-25-30-26(31-41-25)16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3,(H,29,34) |
InChI-Schlüssel |
BKQUVNMIJHTVNH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



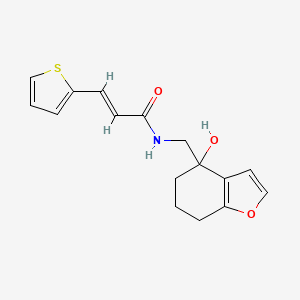

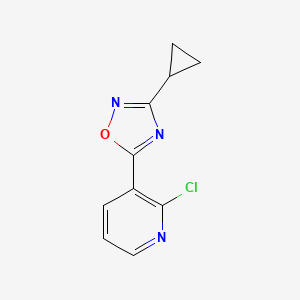
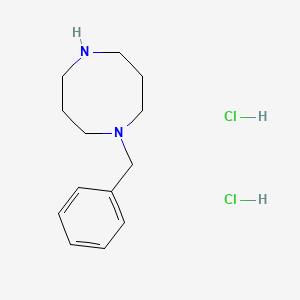
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide](/img/structure/B2469258.png)
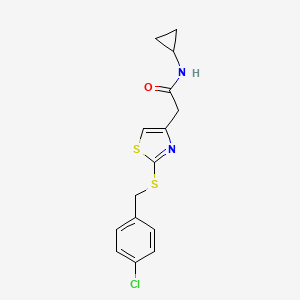
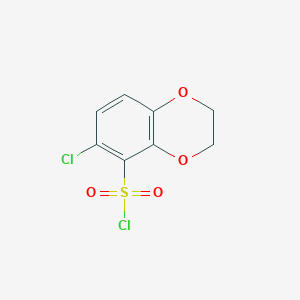
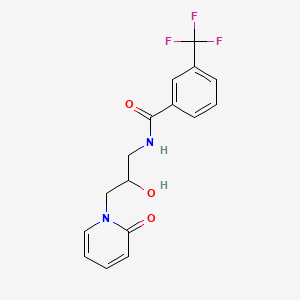
![N-(2-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2469263.png)
![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)
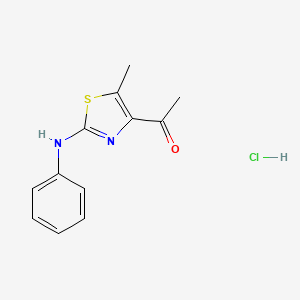
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![3,4,5-triethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469273.png)